molecular formula C15H22N2 B1440549 9-Benzyl-6,9-diazaspiro[4.5]decane CAS No. 1248907-99-4

9-Benzyl-6,9-diazaspiro[4.5]decane

Cat. No. B1440549
M. Wt: 230.35 g/mol
InChI Key: KHJUEFXVUZMIBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The intermediates were prepared via adopting Strecker synthesis on the proper cycloalkanone followed by partial hydrolysis of the obtained nitrile functionality and subsequent N-cyanomethylation . These intermediates were subjected to complete nitrile hydrolysis to give the respective carboxylic acid derivatives which were cyclized under mild conditions to give the spiro compounds . Ultimately, these spiro compounds were alkylated or aralkylated to give the target compounds .


Molecular Structure Analysis

The molecule contains a total of 50 bond(s). There are 22 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Spiro[4.5]decane Derivatives Synthesis : The synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decane-2-one from (D,L)-pipecolinic acid was achieved, demonstrating the potential for creating complex spiro compounds (Martin‐Lopez & Bermejo‐Gonzalez, 1994).

  • NMR Analysis of Spiro[4.5]decanes : A comprehensive study using NMR techniques to determine the relative configuration of various 1,4-diazaspiro[4.5]decanes, offering insights into their structural characteristics (Guerrero-Alvarez et al., 2004).

  • Aziridination and Cycloaddition Studies : Research on 2,6-dibenzylidenecyclohexanone and related compounds, including 7-benzylidene-1,3,4-triphenyl-6-oxo-1,2-diazaspiro[4.5]decane, focused on aziridination reactions, contributing to the understanding of spiro compound reactivity (حسن البار, 1997).

  • Crystal Structure Analysis : Investigations into the crystal packing preferences of cyclohexane-5-spirohydantoin derivatives, including studies of 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, have provided valuable insights into the molecular arrangements and properties of these compounds (Lazić et al., 2022).

  • Supramolecular Chemistry : The study of supramolecular interactions in spirohydantoin-based compounds, including diazaspiro[4.5]decanes, revealed significant insights into the cooperative effects of intermolecular interactions in the crystal structures of these molecules (Gak Simić et al., 2021).

Medicinal Chemistry

  • Anxiolytic Activity Study : Derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione with anxiolytic potential were synthesized and evaluated, contributing to the development of new pharmaceutical compounds (Kossakowski et al., 1998).

  • Anticonvulsant Profiles : Research on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and related compounds revealed their potential as anticonvulsant agents, offering new avenues for drug discovery in this field (Aboul-Enein et al., 2014).

Safety And Hazards

The safety data sheet for “9-Benzyl-6,9-diazaspiro[4.5]decane” suggests that it should be handled with care . Any clothing contaminated by the product should be immediately removed and the area should be moved out of danger . In case of inhalation, the person should be moved to fresh air .

properties

IUPAC Name

9-benzyl-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-10-16-15(13-17)8-4-5-9-15/h1-3,6-7,16H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJUEFXVUZMIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-6,9-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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